molecular formula C8H12O2 B048863 2-Ethyl-3-oxocyclopentane-1-carbaldehyde CAS No. 116511-19-4

2-Ethyl-3-oxocyclopentane-1-carbaldehyde

Cat. No. B048863
M. Wt: 140.18 g/mol
InChI Key: PSYUXABKANMOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-oxocyclopentane-1-carbaldehyde, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound that belongs to the cyclopentanone family. This compound has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting that it may interfere with essential cellular processes.

Biochemical And Physiological Effects

2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been reported to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antitumor activity, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for researchers in the field. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde. One potential direction is the development of new synthetic methods for this compound, which may improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde, which may provide insights into its potential applications in drug development. Finally, research is needed to explore the potential toxicity of this compound, which may limit its use in certain applications.

Synthesis Methods

The synthesis of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde can be achieved through a variety of methods, including the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde acetoacetate with cyclopentanone in the presence of a base, or the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde 2-oxocyclopentanecarboxylate with an aldehyde in the presence of an acid catalyst. Both of these methods have been reported to yield good results with high yields and purity.

Scientific Research Applications

2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been widely used in scientific research, particularly in organic synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various compounds, such as chiral cyclopentanones and pyrrolidines. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.

properties

CAS RN

116511-19-4

Product Name

2-Ethyl-3-oxocyclopentane-1-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethyl-3-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3

InChI Key

PSYUXABKANMOAH-UHFFFAOYSA-N

SMILES

CCC1C(CCC1=O)C=O

Canonical SMILES

CCC1C(CCC1=O)C=O

synonyms

Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI)

Origin of Product

United States

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